molecular formula C15H10BrCl2NO B12894305 7-Bromo-2-(2,6-dichlorophenyl)-2,3-dihydroquinolin-4(1H)-one CAS No. 882854-45-7

7-Bromo-2-(2,6-dichlorophenyl)-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B12894305
CAS No.: 882854-45-7
M. Wt: 371.1 g/mol
InChI Key: RWYDSZIAUFZGBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-(2,6-dichlorophenyl)-2,3-dihydroquinolin-4(1H)-one is a brominated dihydroquinolinone derivative featuring a 2,6-dichlorophenyl substituent at the C2 position and a bromine atom at the C7 position of the quinolinone core. The dihydroquinolinone scaffold is characterized by a partially saturated quinoline ring, which confers distinct electronic and steric properties compared to fully aromatic analogs.

Properties

CAS No.

882854-45-7

Molecular Formula

C15H10BrCl2NO

Molecular Weight

371.1 g/mol

IUPAC Name

7-bromo-2-(2,6-dichlorophenyl)-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C15H10BrCl2NO/c16-8-4-5-9-12(6-8)19-13(7-14(9)20)15-10(17)2-1-3-11(15)18/h1-6,13,19H,7H2

InChI Key

RWYDSZIAUFZGBV-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C(C1=O)C=CC(=C2)Br)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(2,6-dichlorophenyl)-2,3-dihydroquinolin-4(1H)-one typically involves multi-step organic reactions. One common method starts with the bromination of 2-(2,6-dichlorophenyl)quinoline to introduce the bromine atom at the 7th position. This is followed by a reduction step to convert the quinoline to a dihydroquinolinone. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a reducing agent such as sodium borohydride for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Nucleophilic Substitution at Bromine

The bromine atom at position 7 undergoes S<sub>N</sub>Ar (nucleophilic aromatic substitution) under catalytic conditions. For example:

  • Amination : Reaction with primary amines (e.g., benzylamine) in DMF at 80°C yields 7-amino derivatives .

  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh<sub>3</sub>)<sub>4</sub> produces biaryl analogs .

Reaction TypeConditionsProductYield (%)Source
AminationDMF, 80°C, 12 h7-(Benzylamino)-2-(2,6-dichlorophenyl)-2,3-dihydroquinolin-4(1H)-one78
Suzuki CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME, 90°C7-Aryl-2-(2,6-dichlorophenyl)-2,3-dihydroquinolin-4(1H)-one63–86

Carbonyl Group Reactivity

The ketone at position 4 participates in condensation and reduction reactions:

  • Oxime Formation : Reacts with hydroxylamine hydrochloride in ethanol under reflux to form a stable oxime .

  • Reduction : NaBH<sub>4</sub> in methanol reduces the carbonyl to a secondary alcohol .

Reaction TypeReagentsProductNotesSource
Oxime SynthesisNH<sub>2</sub>OH·HCl, EtOH, Δ4-(Hydroxyimino)-7-bromo-2-(2,6-dichlorophenyl)-2,3-dihydroquinolineCrystalline solid, m.p. >250°C
Ketone ReductionNaBH<sub>4</sub>, MeOH, 0°C4-Hydroxy-7-bromo-2-(2,6-dichlorophenyl)-2,3-dihydroquinolineStereoselective syn-addition

Halogenation and Electrophilic Substitution

The electron-rich quinoline core enables regioselective halogenation :

  • C3 Bromination : Using N-bromosuccinimide (NBS) and Fe(OTf)<sub>3</sub> in DCM introduces bromine at position 3 .

SubstrateHalogen SourceCatalystProductYield (%)
7-Bromo-2-(2,6-dichlorophenyl)-2,3-dihydroquinolin-4(1H)-oneNBSFe(OTf)<sub>3</sub>3,7-Dibromo-2-(2,6-dichlorophenyl)-2,3-dihydroquinolin-4(1H)-one81

Cyclization and Heterocycle Formation

The compound serves as a precursor in multicomponent reactions :

  • Benzofuroquinoline Synthesis : Reacts with 3,4,5,6-tetrachloro-1,2-benzoquinone in THF under reflux to form fused tricyclic systems .

ReactantsConditionsProductYield (%)
7-Bromo-2-(2,6-dichlorophenyl)-2,3-dihydroquinolin-4(1H)-one + 3,4,5,6-tetrachloro-1,2-benzoquinoneTHF, Δ, 12 h7,8-Dichloro-benzofuro[3,2-c]quinoline-6,9,10(5H)-trione74

Biological Activity and Pharmacological Modifications

Derivatives exhibit antimicrobial and antitumor properties :

  • Sodium Channel Blockers : 3,4-Dihydroquinolin-2-ones derived from this compound show neuroactive potential .

  • Antiproliferative Agents : Bromine-to-aryl substitutions enhance cytotoxicity against HeLa cells (IC<sub>50</sub> = 2.1–8.7 μM) .

This compound’s versatility in cross-coupling, cyclization, and functional group transformations makes it a valuable intermediate in medicinal chemistry and materials science. Future research should explore its catalytic asymmetric reactions and in vivo pharmacological profiles.

Scientific Research Applications

Overview

7-Bromo-2-(2,6-dichlorophenyl)-2,3-dihydroquinolin-4(1H)-one is a compound with significant potential in various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique molecular structure, characterized by the presence of bromine and dichlorophenyl groups, contributes to its biological activity and applicability in research.

Anticancer Activity

Recent studies have highlighted the potential of 7-Bromo-2-(2,6-dichlorophenyl)-2,3-dihydroquinolin-4(1H)-one as an anticancer agent. The compound has shown promising results in inhibiting the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study investigated the effects of this compound on breast cancer cell lines, demonstrating a significant reduction in cell viability at specific concentrations. The mechanism was attributed to the compound's ability to modulate key signaling pathways involved in cell survival and proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria makes it a candidate for further exploration as a therapeutic agent.

Case Study:
In vitro tests revealed that 7-Bromo-2-(2,6-dichlorophenyl)-2,3-dihydroquinolin-4(1H)-one exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The results suggest that this compound could be developed into a new class of antibiotics.

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study:
A series of experiments demonstrated that the compound could reduce oxidative stress and inflammation in neuronal cells exposed to neurotoxic agents. This protective effect was linked to the modulation of antioxidant enzyme activities.

Mechanism of Action

The mechanism of action of 7-Bromo-2-(2,6-dichlorophenyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

Table 1: Comparison of Brominated Dihydroquinolinones

Compound Name Bromine Position Aryl Substituent Key Properties/Data Reference
8-Bromo-2,3-dihydroquinolin-4(1H)-one C8 None CAS 38470-29-0; Molecular formula: C9H8BrNO; Safety: UN 2811 6.1/PGIII
6-Bromo-2,3-dihydroquinolin-4(1H)-one C6 None CAS 76228-06-3; Similarity score: 0.80 to target compound; Used in synthetic studies
Target Compound C7 2,6-Dichlorophenyl Hypothesized enhanced steric hindrance and electronic modulation vs. simpler analogs N/A

Key Findings :

  • The position of bromine significantly influences reactivity and intermolecular interactions. For instance, 8-bromo derivatives (e.g., CAS 38470-29-0) exhibit distinct NMR shifts compared to 6- or 7-bromo isomers due to ring current effects .

Aryl Substituent Variations

Table 2: Comparison of 2-Aryl Dihydroquinolinones

Compound Name Aryl Group Synthesis Method Spectral Data (Selected) Reference
2-(3,4-Dichlorophenyl)-2,3-dihydroquinolin-4(1H)-one 3,4-Dichlorophenyl Methylation/oxidation; 92% yield 1H NMR: δ 6.85 (s, 2H), 7.33 (td, J = 7.7 Hz); 13C NMR: δ 137.4, 153.3 (Cq)
2-(Benzo[d][1,3]dioxol-5-yl)-2,3-dihydroquinolin-4(1H)-one Benzodioxole Cyclization with pyrrolidine catalyst IR: 1649 cm⁻¹ (C=O); 13C NMR: δ 101.5 (OCH2O), 147.8 (Cq)
Target Compound 2,6-Dichlorophenyl Likely analogous to methods Expected downfield shifts for aromatic protons due to electron-withdrawing Cl groups N/A

Key Findings :

  • Electron-withdrawing substituents (e.g., Cl, benzodioxole) on the aryl ring enhance the electrophilicity of the quinolinone carbonyl group, as evidenced by IR C=O stretching frequencies near 1649–1931 cm⁻¹ .
  • The 2,6-dichlorophenyl group in the target compound may reduce solubility compared to benzodioxole-containing analogs due to increased hydrophobicity .

Key Findings :

  • Brominated dihydroquinolinones generally require careful handling due to toxicity (e.g., UN 2811 classification for 8-bromo analog) .
  • The target compound’s synthesis would likely involve regioselective bromination and aryl coupling steps, as demonstrated for analogs in and .

Biological Activity

7-Bromo-2-(2,6-dichlorophenyl)-2,3-dihydroquinolin-4(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Synthesis

The synthesis of 7-bromo-2-(2,6-dichlorophenyl)-2,3-dihydroquinolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes bromination and cyclization steps that yield the target compound with varying degrees of efficiency. The compound's structure can be confirmed using techniques such as NMR and mass spectrometry.

Antimicrobial Activity

Research has demonstrated that derivatives of quinolinones exhibit significant antimicrobial properties. For instance, a study evaluating related compounds found that certain 3,4-dihydroquinolin-2(1H)-one derivatives showed promising antibacterial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics such as chloramphenicol .

CompoundMIC (µg/mL)Target Bacteria
7-Bromo-2-(2,6-dichlorophenyl)-2,3-dihydroquinolin-4(1H)-oneTBDTBD
3-(2-(6-bromo-7-fluoro-4-oxo-2-(trifluoromethyl)quinolin-1(4H)-yl)ethyl)-1-cyclopropylimidazolidine-2,4-dione50S. aureus, P. aeruginosa

Cytotoxicity

In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. The results indicate that it may induce cell death through mechanisms such as apoptosis or necrosis, although specific pathways remain to be fully elucidated. For example, related compounds have shown to inhibit proliferation in glioma cells while sparing normal astrocytes .

Cell LineIC50 (µM)Mechanism of Action
Glioma CellsTBDInduction of necroptosis and autophagy
Normal AstrocytesTBDLess susceptible

Case Studies

Case Study 1: Antibacterial Efficacy
A study focused on the antibacterial efficacy of quinoline derivatives reported that a compound structurally similar to 7-bromo-2-(2,6-dichlorophenyl)-2,3-dihydroquinolin-4(1H)-one exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The researchers utilized molecular docking to propose binding interactions within the active site of bacterial DNA gyrase, suggesting a mechanism for its antibacterial potential .

Case Study 2: Anticancer Properties
Another investigation evaluated the anticancer properties of various quinolinone derivatives. The study highlighted that modifications in the molecular structure could enhance cytotoxic effects against specific cancer cell lines. The findings indicated that certain substitutions could optimize the balance between efficacy and selectivity towards cancerous versus normal cells .

Q & A

Q. What are the established synthetic routes for 7-Bromo-2-(2,6-dichlorophenyl)-2,3-dihydroquinolin-4(1H)-one, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization of precursors such as 2-aminoacetophenone and halogenated aldehydes. For example, pyrrolidine-catalyzed cyclization in aqueous media offers a greener alternative to toxic organic solvents, achieving yields >70% under optimized conditions (60°C, 12 hours) . Bromination steps may require HBr or Br₂ in acetic acid, with reaction monitoring via TLC or HPLC to prevent over-halogenation.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • ¹H/¹³C-NMR : Key signals include the dihydroquinolinone carbonyl carbon at δ ~195 ppm and aromatic protons from the 2,6-dichlorophenyl group (δ 7.3–7.6 ppm) .
  • IR : Stretching frequencies for C=O (~1680 cm⁻¹) and N-H (~3300 cm⁻¹) confirm the dihydroquinolinone core .
  • X-ray crystallography : Resolves dihedral angles (e.g., ~43° between quinoline and phenyl rings) and hydrogen-bonding patterns critical for stability .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in cyclization efficiency across different catalysts (e.g., InCl₃ vs. pyrrolidine)?

Conflicting catalytic outcomes arise from differing Lewis acid strengths and solvent interactions. For example:

  • InCl₃ on silica gel facilitates microwave-assisted cyclization (360 W, 5 minutes) via activation of the carbonyl group, achieving 69% yield .
  • Pyrrolidine in aqueous media promotes base-mediated deprotonation, favoring intramolecular cyclization but requiring longer reaction times . Methodological recommendation : Perform kinetic studies (e.g., in situ FTIR) to track intermediate formation and optimize catalyst-substrate ratios.

Q. What strategies validate the biological activity of this compound in pharmacological studies?

  • In vitro assays : Screen against cancer cell lines (e.g., pediatric solid tumors) using MTT assays, noting IC₅₀ values .
  • SAR analysis : Compare with analogs (e.g., 6-bromo-8-methyl derivatives) to identify essential substituents for activity .
  • ADMET profiling : Assess metabolic stability (e.g., liver microsomes) and blood-brain barrier permeability via PAMPA assays .

Q. How can computational methods address discrepancies in experimental vs. theoretical spectral data?

  • DFT calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to predict NMR/IR spectra. Discrepancies >0.3 ppm in ¹H-NMR may indicate solvent effects or conformational flexibility .
  • Docking studies : Model interactions with target proteins (e.g., opioid receptors) using AutoDock Vina to rationalize bioactivity .

Data Contradiction Analysis

Q. Why do X-ray structures of similar dihydroquinolinones show variable dihedral angles (e.g., 43° vs. 57°)?

Crystal packing forces and substituent steric effects dominate:

  • Electron-withdrawing groups (e.g., Br, Cl) increase planarity, reducing dihedral angles .
  • Bulky substituents (e.g., naphthyl) induce torsional strain, widening angles . Resolution : Compare Hirshfeld surfaces to quantify intermolecular interactions (e.g., C–H⋯O vs. π-stacking) .

Q. How to reconcile conflicting yields in bromination steps (e.g., 63% vs. 95%)?

Variations arise from:

  • Reagent purity : HBr(aq) concentration (48% vs. 33%) impacts electrophilic substitution efficiency .
  • Temperature control : Exothermic bromination requires strict cooling (0–5°C) to minimize side reactions . Best practice : Use NBS (N-bromosuccinimide) for regioselective bromination under radical conditions .

Methodological Tables

Q. Table 1. Comparison of Catalytic Systems for Cyclization

CatalystConditionsYield (%)TimeKey AdvantageRef.
InCl₃/SiO₂Microwave, 360 W695 minRapid, solvent-free
PyrrolidineH₂O, 60°C7412 hrEco-friendly
Acetic acidReflux, 110°C5824 hrLow cost

Q. Table 2. Critical NMR Assignments

Proton/Groupδ (ppm)MultiplicityCorrelation (HSQC/HMBC)Ref.
C7-Br7.42SingletCouples with C4-carbonyl
2,6-Cl₂Ph7.35–7.58DoubletJ = 8.2 Hz
N-H9.85Broad-

Key Recommendations

  • Prioritize microwave-assisted synthesis for time-sensitive projects .
  • Use X-ray crystallography to resolve ambiguous stereochemistry in asymmetric analogs .
  • Cross-validate spectral data with DFT calculations to identify solvent or conformational artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.